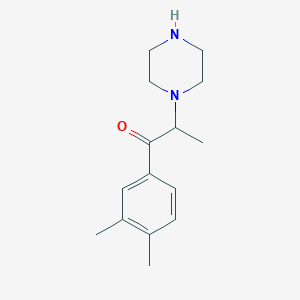
1-(3,4-Dimethylphenyl)-2-piperazin-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-2-piperazin-1-ylpropan-1-one is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-2-piperazin-1-ylpropan-1-one can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines . Another method involves the aza-Michael addition of N-heterocycles to chalcones, which can be catalyzed by ionic organic solids .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of method depends on factors such as yield, cost, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dimethylphenyl)-2-piperazin-1-ylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-(3,4-Dimethylphenyl)-2-piperazin-1-ylpropan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, including its use in drug development.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-piperazin-1-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethylphenyl)-2-piperazin-1-ylpropan-1-one can be compared with other similar compounds, such as:
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(3,4-Dimethylphenyl)piperazine
These compounds share structural similarities but may differ in their chemical properties and biological activities
Propriétés
Numéro CAS |
926245-70-7 |
|---|---|
Formule moléculaire |
C15H22N2O |
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
1-(3,4-dimethylphenyl)-2-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H22N2O/c1-11-4-5-14(10-12(11)2)15(18)13(3)17-8-6-16-7-9-17/h4-5,10,13,16H,6-9H2,1-3H3 |
Clé InChI |
OKMZWMUUTIGYSI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)C(C)N2CCNCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


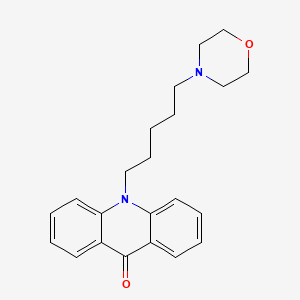

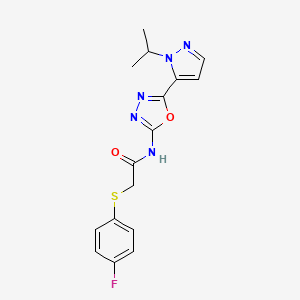
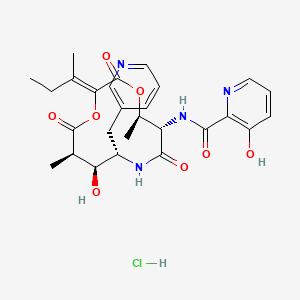
![2-[(Naphthalen-2-yl)amino]phenol](/img/structure/B14135344.png)

![5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid](/img/structure/B14135351.png)
![N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14135365.png)

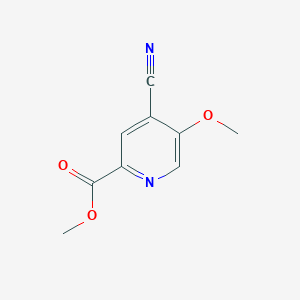
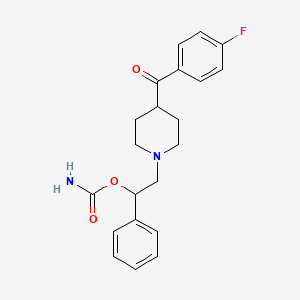
![[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14135382.png)
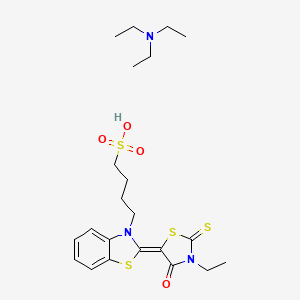
![N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide](/img/structure/B14135388.png)
